molecular formula C18H19N3O5S2 B2390188 (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide CAS No. 314735-97-2

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide

Cat. No.: B2390188
CAS No.: 314735-97-2
M. Wt: 421.49
InChI Key: UXHWMFCXLJMOIA-XNTDXEJSSA-N
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Description

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This compound features a thiazolidinone ring fused with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. In studies, synthesized thiazolidinone derivatives demonstrated superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli8 µg/mL
2S. aureus4 µg/mL
3P. aeruginosa16 µg/mL

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer potential. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a related thiazolidinone exhibited an IC50 value of 1.003 µM against MCF-7 cells .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)
1MCF-71.003
2A5490.72
3HT-295.4

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The thiazolidinone core has been identified as a dual inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Case Studies

In a study evaluating the pharmacological profile of thiazolidinone derivatives, it was found that modifications to the structure significantly influenced their activity. For instance, the introduction of specific substituents on the benzene ring enhanced both antimicrobial and anticancer properties . Another case study highlighted the compound's ability to modulate immune responses by decreasing IgE levels in vitro, suggesting potential applications in allergy treatment .

Properties

IUPAC Name

3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c22-16(19-20-5-7-24-8-6-20)3-4-21-17(23)15(28-18(21)27)10-12-1-2-13-14(9-12)26-11-25-13/h1-2,9-10H,3-8,11H2,(H,19,22)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHWMFCXLJMOIA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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